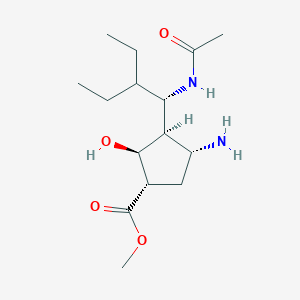
Ytterbium;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ytterbium trihydrate is a coordination compound that contains the rare earth element ytterbium. Ytterbium is a lanthanide, known for its unique properties and applications in various fields. The trihydrate form indicates that the compound includes three molecules of water, which can influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ytterbium trihydrate can be synthesized through various methods, including the reaction of ytterbium salts with water. One common approach involves dissolving ytterbium oxide in an acidic solution, followed by crystallization to obtain the trihydrate form. The reaction conditions typically involve controlled temperature and pH to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of ytterbium trihydrate often involves large-scale chemical processes. These processes may include the use of ytterbium ores, which are processed to extract ytterbium oxide. The oxide is then reacted with acids and water to produce ytterbium trihydrate. The industrial methods focus on optimizing yield and purity, often employing advanced techniques such as solvent extraction and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ytterbium trihydrate undergoes various chemical reactions, including:
Oxidation: Ytterbium can be oxidized to form ytterbium(III) oxide.
Reduction: Ytterbium compounds can be reduced to lower oxidation states.
Substitution: Ligands in ytterbium complexes can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with ytterbium trihydrate include acids, bases, and reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperature and pressure .
Major Products Formed
The major products formed from reactions involving ytterbium trihydrate include ytterbium oxides, halides, and various coordination complexes. These products have applications in different fields, including materials science and catalysis .
Scientific Research Applications
Ytterbium trihydrate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Employed in bioimaging and as a contrast agent in medical imaging techniques.
Medicine: Investigated for its potential use in cancer treatment and as a component in diagnostic tools.
Mechanism of Action
The mechanism of action of ytterbium trihydrate involves its ability to interact with various molecular targets. In catalysis, ytterbium acts as a Lewis acid, facilitating the formation and breaking of chemical bonds. In bioimaging, ytterbium’s luminescent properties are exploited to visualize biological structures. The pathways involved often include coordination with ligands and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Ytterbium(III) chloride: A common ytterbium compound used in similar applications.
Ytterbium(III) oxide: Another widely used ytterbium compound with applications in materials science.
Ytterbium(III) nitrate: Used in various chemical reactions and industrial processes.
Uniqueness
Ytterbium trihydrate is unique due to its specific hydration state, which can influence its reactivity and applications. The presence of water molecules can affect the compound’s solubility, stability, and interaction with other substances, making it distinct from other ytterbium compounds .
Properties
Molecular Formula |
H6O3Yb |
|---|---|
Molecular Weight |
227.09 g/mol |
IUPAC Name |
ytterbium;trihydrate |
InChI |
InChI=1S/3H2O.Yb/h3*1H2; |
InChI Key |
CEVFTXOYEBUKRN-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.[Yb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate](/img/structure/B12336923.png)





![Methyl 4-(benzo[d][1,3]dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate](/img/structure/B12336978.png)
![Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel-](/img/structure/B12336983.png)



